physicochemical properties of 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one
physicochemical properties of 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one
The following technical guide details the physicochemical properties, synthesis, and reactivity of 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one , a critical intermediate and prodrug moiety in medicinal chemistry.
Executive Summary
3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one (also known as N-hydroxymethyl-2-benzoxazolinone) represents a distinct class of N-methylol functionalized heterocycles . Unlike stable N-alkyl derivatives, this compound exists at the intersection of stability and reactivity, functioning primarily as a formaldehyde-releasing prodrug and a masked electrophile in organic synthesis.
Its utility in drug development stems from two core mechanisms:
-
Prodrug Design: The N-hydroxymethyl group improves water solubility compared to the parent benzoxazolinone while ensuring metabolic or hydrolytic reversion to the active pharmacophore in vivo.
-
Synthetic Versatility: It serves as a stable equivalent of the N-acyliminium ion, facilitating rapid diversification via Mannich-type condensations.
Structural Identity & Molecular Architecture
| Property | Detail |
| IUPAC Name | 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one |
| Common Synonyms | N-Hydroxymethyl-2-benzoxazolinone; N-Methylol-benzoxazolone |
| CAS Number | Not widely listed as isolated pure solid; often generated in situ from CAS 59-49-4 (Parent) |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Core Scaffold | Benzoxazol-2(3H)-one (Carbamate fused to benzene ring) |
| Functional Group | N-Hemiaminal (Cyclic carbamate nitrogen attached to hydroxymethyl) |
Structural Significance
The molecule features a hemiaminal linkage (
Physicochemical Properties[8][9][10][11][12]
The properties of the N-hydroxymethyl derivative are distinct from its parent, 2-benzoxazolinone , and its stable N-methyl analogs.
Quantitative Data Profile
| Property | Value / Characteristic | Context & Causality |
| Physical State | Crystalline Solid | Typically isolated as colorless prisms or needles from ethanol/water. |
| Melting Point | ~115 – 125 °C (Decomposes) | Note: Often lower than the parent (138-140°C) due to disruption of intermolecular H-bonding networks and thermal instability (reversion to parent). |
| Solubility (Water) | Moderate | The -CH₂OH group acts as both H-bond donor and acceptor, improving aqueous solubility compared to the parent benzoxazolinone. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Ethanol, Acetone. |
| LogP (Calc.) | ~0.8 – 1.1 | Lower than parent (LogP ~1.4) due to the polar hydroxymethyl group. |
| pKa | Non-ionizable (Acidic) | The -OH proton is weakly acidic (pKa ~13-14); the ring Nitrogen is substituted, removing the acidic N-H (pKa ~9.3 of parent). |
| Stability | Hydrolytically Labile | Prone to deformylation (loss of CH₂O) in aqueous media, especially at extreme pH or elevated temperature. |
Spectral Identification (Self-Validating Protocol)
Researchers should use the following diagnostic signals to confirm the integrity of the N-hydroxymethyl group and ensure no reversion to the parent has occurred.
-
¹H NMR (DMSO-d₆):
-
5.0 – 5.3 ppm (d, 2H): Characteristic doublet for the methylene protons (
). -
6.0 – 6.5 ppm (t, 1H): Triplet for the hydroxyl proton (
), exchangeable with D₂O.[1] Loss of this coupling indicates hydrolysis. -
Absence of
11.5+ ppm: The broad singlet of the parent NH must be absent.
-
5.0 – 5.3 ppm (d, 2H): Characteristic doublet for the methylene protons (
-
IR Spectroscopy:
-
3300–3450 cm⁻¹: Broad O-H stretch (distinct from the sharp N-H of the parent).
-
1750–1770 cm⁻¹: Strong C=O (carbamate) stretch.
-
Synthesis & Reaction Mechanisms[7][13]
The synthesis is a direct nucleophilic addition of the benzoxazolinone nitrogen to formaldehyde. This reaction is reversible; driving it to completion requires specific conditions.
Synthetic Protocol (High-Yield Method)
-
Reagents: 2-Benzoxazolinone (1.0 eq), Formaldehyde (37% aq. solution, 1.2 eq), Water or Ethanol.
-
Catalyst: None required (neutral conditions) or trace base (K₂CO₃).
-
Procedure:
-
Suspend 2-benzoxazolinone in water/ethanol.
-
Add formalin solution.
-
Heat to reflux for 1–2 hours. The suspension will clear as the more soluble N-hydroxymethyl derivative forms.
-
Critical Step: Cool slowly to 0-4°C. The product precipitates.
-
Isolation: Filter and wash with cold ether. Do not dry at high heat (risk of decomposition).
-
Mechanism of Action: Reversible Hydroxymethylation
The pathway below illustrates the equilibrium between the stable parent and the reactive N-hydroxymethyl species.
Figure 1: Reversible hydroxymethylation pathway. The forward reaction is entropy-driven by solubility changes; the reverse reaction (hydrolysis) is driven by entropy and the stability of the released formaldehyde in water.
Stability & Reactivity Profile
Understanding the stability profile is paramount for using this compound as a prodrug or intermediate.
Hydrolytic Decomposition (Formaldehyde Release)
In physiological media (pH 7.4, 37°C), the compound undergoes spontaneous hydrolysis.[1]
-
Mechanism: Water-assisted proton transfer leads to the collapse of the hemiaminal.
-
Half-life (
): Variable (minutes to hours) depending on pH. Acidic pH accelerates decomposition via protonation of the hydroxyl oxygen. -
Biological Implication: This releases formaldehyde locally. While formaldehyde is cytotoxic, controlled release (as seen in taurolidine) is a validated antimicrobial mechanism.[1]
Synthetic Utility: The "Masked" Iminium Ion
In organic synthesis (e.g., Mannich reactions ), the N-hydroxymethyl group acts as a precursor to an N-acyliminium ion.
-
Reaction: 3-(Hydroxymethyl)-benzoxazolone + Amine
3-(Aminomethyl)-benzoxazolone. -
Advantage: Allows the introduction of the benzoxazolinone pharmacophore into amines (e.g., piperazines) to create analgesic/anti-inflammatory agents without using toxic chloromethyl reagents.
Biological Applications
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity, primarily attributed to:
-
Formaldehyde Release: Disrupts microbial protein synthesis and DNA (similar to methenamine).
-
Benzoxazolinone Core: Acts as a bioisostere of nucleic acid bases or interferes with bacterial quorum sensing.
Prodrug Potential[7][14]
-
Solubility Enhancement: The hydroxymethyl group increases hydrophilicity, aiding formulation of the otherwise poorly soluble benzoxazolinone.
-
Metabolic Activation: Non-enzymatic hydrolysis releases the active benzoxazolinone (a known muscle relaxant and analgesic scaffold) into systemic circulation.
References
-
Synthesis and Biological Evaluation
-
Mechanistic Insight (Hydrolysis)
- Title: Hydrolytic Stability of Hydrazones and Oximes (Relevant comparative chemistry of C=N and N-C-O linkages).
- Source:Angewandte Chemie Intern
- Context: Provides kinetic data on the stability of C-N double bond systems and their hydrolytic cleavage relevant to hemiaminal stability.
-
Parent Compound Properties
-
Mannich Base Synthesis
- Title: Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents.
- Source:Article2Submit / Journal of Pharmaceutical Sciences.
- Context: Details the use of formalin to generate the N-hydroxymethyl intermediate in situ for further derivatiz
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (N-Acetyl-4-methylanilino) 2,2-dimethylpropanoate | C14H19NO3 | CID 186466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylvinyl)-2-naphthol | C15H24O | CID 103814 - PubChem [pubchem.ncbi.nlm.nih.gov]
